molecular formula C22H22N4O2 B2541507 N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-phenylurea CAS No. 866017-53-0

N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-phenylurea

Cat. No. B2541507
M. Wt: 374.444
InChI Key: YKWYEWZJBSACMS-UHFFFAOYSA-N
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Description

“N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N’-phenylurea” is a chemical compound with the molecular formula C22H22N4O2 . It is a complex organic molecule that contains functional groups such as cyano, methoxy, pyrrole, and urea .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C22H22N4O2 . It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The methoxy and phenyl groups are attached to the pyrrole ring, and the cyano group is also present .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 374.43568 . Other physical and chemical properties such as boiling point, density, and solubility would need to be determined experimentally.

Scientific Research Applications

Syntheses and Antiproliferative Effects on Cancer Cells

  • Study Focus : Research by Kim et al. (2011) focused on the synthesis of phenylpyrazolodiazepin-7-ones as analogs of aminopyrazole amide scaffold, including compounds structurally related to N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-phenylurea. These compounds were tested for their antiproliferative activities on melanoma cells, revealing competitive activities compared to the standard reference sorafenib. One of the compounds was a potent and selective Raf kinases inhibitor and a mild inhibitor of PI3Kα, suggesting potential applications in cancer therapy (Kim et al., 2011).

Metabolism Studies of N-Benzylphenethylamines

  • Study Overview : A study by Šuláková et al. (2021) investigated the metabolic profile of N-2-methoxybenzylated compounds (NBOMes) in rats, human liver microsomes, and Cunninghamella elegans. This study helps in understanding the metabolism of novel substances, which can be crucial for their use in scientific research (Šuláková et al., 2021).

Synthesis and Antimicrobial Activities

  • Research Details : Hublikar et al. (2019) synthesized novel pyrrole-3-carboxylate derivatives, structurally related to the compound . The study revealed that these compounds possess significant antibacterial and antifungal activities, suggesting potential applications in antimicrobial research (Hublikar et al., 2019).

Cytotoxicity Against Cancer Cells

  • Key Findings : Hassan et al. (2014) synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-phenylurea. These compounds were tested for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting potential applications in cancer research (Hassan et al., 2014).

properties

IUPAC Name

1-[3-cyano-1-[(4-methoxyphenyl)methyl]-4,5-dimethylpyrrol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-15-16(2)26(14-17-9-11-19(28-3)12-10-17)21(20(15)13-23)25-22(27)24-18-7-5-4-6-8-18/h4-12H,14H2,1-3H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWYEWZJBSACMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)NC(=O)NC2=CC=CC=C2)CC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-phenylurea

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